molecular formula C16H23N5O2 B2639604 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 1796969-17-9

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2639604
CAS No.: 1796969-17-9
M. Wt: 317.393
InChI Key: ZEYYPCJGXXSQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic small molecule with a molecular weight of 317.39 g/mol and the CAS registry number 1796969-17-9 . Its structure features a piperidine core, a common motif in medicinal chemistry, substituted with a cyanopyridine group and a urea linker connected to a methoxyethyl chain . This specific arrangement of nitrogen-containing heterocycles makes it a compound of interest in early-stage pharmaceutical research and discovery. Nitrogen-based heterocycles, such as the pyridine and piperidine rings present in this compound, are fundamental scaffolds in over 60% of all unique small-molecule drugs . They are prized for their ability to participate in hydrogen bonding and other key interactions with biological targets, which is crucial for modulating protein function . The presence of the urea functional group further enhances its potential as a building block for creating hydrogen-bonded architectures. This product is intended for research purposes in chemical and biological laboratories. It is supplied as a high-purity material for use in areas such as method development, analytical testing, and as a reference standard. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a key intermediate in the synthesis of more complex molecules for biological screening. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals, nor is it for personal use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-23-10-7-19-16(22)20-12-13-4-8-21(9-5-13)15-14(11-17)3-2-6-18-15/h2-3,6,13H,4-5,7-10,12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYYPCJGXXSQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyanopyridine moiety: This can be achieved through a nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a cyanide source under basic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction, where an appropriate aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Coupling of the cyanopyridine and piperidine units: This step involves the formation of a carbon-nitrogen bond between the two units, typically through a nucleophilic substitution reaction.

    Introduction of the methoxyethyl urea group: This can be achieved through a reaction between an isocyanate derivative and a methoxyethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of receptor-ligand interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Impact

Key Compounds for Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Relevance
1-(2-chlorophenyl)-3-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}urea 2-chlorophenyl (urea), 3-cyanopyridinyl (piperidine) 369.85 Research compound (structural analog)
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea 2-oxaadamantyl (urea), triazine (piperidine) ~450 (estimated) Potential kinase/modulatory target engagement
Goxalapladib (CAS-412950-27-7) Naphthyridine core, trifluoromethyl biphenyl, methoxyethyl-piperidine 718.80 Atherosclerosis therapy (clinical candidate)
1-(2,6-difluorophenyl)-3-(piperidin-4-yl)urea 2,6-difluorophenyl (urea), unmodified piperidine ~253 (estimated) Prototype for residence time studies
Critical Observations

Urea Substituents: The 2-methoxyethyl group in the target compound reduces logP compared to halogenated aryl groups (e.g., 2-chlorophenyl in ), enhancing aqueous solubility.

Piperidine Modifications: The 3-cyanopyridinyl group (target compound and ) provides π-π stacking and hydrogen-bonding interactions, similar to the triazine in . However, the cyanopyridine’s smaller size may allow better target accessibility. Cyclopropanecarbonyl () and naphthyridine () modifications introduce steric hindrance, which may affect binding kinetics or off-target selectivity.

Pharmacokinetic Implications: The target compound’s methoxyethyl chain balances hydrophilicity and bioavailability, contrasting with Goxalapladib’s high molecular weight (718.80 g/mol), which may limit oral absorption . Fluorinated analogs (e.g., ) show prolonged target residence time due to enhanced hydrophobic interactions , but the target compound’s cyanopyridine could offset this via polar interactions.

Target Engagement and Selectivity

  • Kinase Inhibition: The 3-cyanopyridinyl group may mimic adenine in ATP-binding pockets, similar to triazine-based inhibitors in .
  • Off-Target Risks : Halogenated aryl ureas (e.g., ) show higher promiscuity in screening assays due to hydrophobic interactions, whereas the methoxyethyl group in the target compound could reduce off-target binding.

Biological Activity

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N4O2C_{15}H_{20}N_{4}O_{2}, with a molecular weight of approximately 288.35 g/mol. The structure features a piperidine ring, a cyanopyridine moiety, and a methoxyethyl group, which contribute to its unique biological properties.

Property Value
Molecular FormulaC₁₅H₂₀N₄O₂
Molecular Weight288.35 g/mol
CAS Number1797852-78-8

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the realm of enzyme inhibition and receptor modulation.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to cancer progression, potentially affecting pathways involved in cell proliferation and survival.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways critical for cellular function.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anti-cancer agent.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds. The findings suggested that similar structures could mitigate neuronal damage in models of neurodegeneration.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways:

  • Formation of Piperidine Ring : The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Cyanopyridine Moiety : This can be achieved via nucleophilic substitution reactions.
  • Attachment of Methoxyethyl Group : The methoxyethyl group is introduced through alkylation reactions.

Q & A

Q. Key Reference Data :

  • Analog Comparison :
    • 1-(1-Adamantyl)-3-(piperidin-4-yl)urea : IC₅₀ = 120 nM (sEH inhibition)
    • 1-(3-Cyanopyridin-2-yl)piperidin-4-yl variant : IC₅₀ = 17 nM

Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • ¹H NMR : Look for characteristic peaks:
    • Piperidine protons: δ 2.5–3.5 ppm (multiplet for N-CH₂ and axial/equatorial protons)
    • Cyanopyridine aromatic protons: δ 8.2–8.6 ppm (doublets, J = 4–6 Hz)
    • Methoxyethyl group: δ 3.2–3.4 ppm (singlet for -OCH₃) .
  • ESI-MS : Confirm molecular ion [M+H]⁺. Expected m/z for C₁₇H₂₃N₅O₂: 337.17.
  • IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and C≡N stretch at ~2220–2240 cm⁻¹ .

Advanced: What in vitro models are suitable for evaluating this compound’s anticancer or anti-inflammatory potential?

Methodological Answer:

  • Cancer Cell Lines : Use proliferation assays (MTT or SRB) on panels like NCI-60. Focus on cell lines sensitive to urea-based inhibitors (e.g., breast cancer MCF-7 or leukemia HL-60) .
  • Enzyme Inhibition : Test soluble epoxide hydrolase (sEH) activity via fluorescence-based assays (e.g., hydrolysis of PHOME). IC₅₀ values <50 nM indicate high potency .
  • Cytokine Profiling : For anti-inflammatory studies, measure IL-6/TNF-α suppression in LPS-stimulated macrophages.

Data Contradiction Note :
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, substrate concentration). Normalize data using positive controls like TPPU .

Advanced: How can researchers address contradictory data in solubility and bioavailability studies?

Methodological Answer:

  • Solubility : Use Hansen solubility parameters (HSPs) to identify optimal co-solvents (e.g., PEG-400 or Captisol®). LogP calculations (predicted ~2.1) suggest moderate hydrophobicity.
  • Bioavailability :
    • Formulation : Aqueous formulations with cyclodextrins (e.g., HP-β-CD) improve oral absorption .
    • Metabolic Stability : Test hepatic microsomal clearance (e.g., human CYP3A4/2D6 inhibition). Replace labile groups (e.g., methoxyethyl) with trifluoroethoxy to reduce oxidation .

Example Resolution :
AUC increased 3300-fold in analogs by replacing adamantane with 3-cyanopyridine, resolving low bioavailability in earlier studies .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH = 95:5 to 85:15).
  • Recrystallization : Dissolve crude product in hot EtOAc, then cool to −20°C for 12 hours.
  • HPLC-Prep : C18 column, 70:30 H₂O:ACN (0.1% TFA), flow rate 10 mL/min. Purity >95% confirmed by analytical HPLC .

Advanced: How does the compound’s pharmacokinetic profile compare to structurally related urea derivatives?

Methodological Answer:

  • Half-Life (t₁/₂) : Extended in analogs with 2-methoxyethyl groups (t₁/₂ = 8–12 h vs. 2–4 h for adamantane derivatives) due to reduced CYP-mediated oxidation .
  • Tissue Distribution : Higher brain penetration in compounds with logD ~2.5 (vs. logD >3 for aryl-urea analogs) .

Q. Comparative Data :

Parameter1-(3-Cyanopyridin-2-yl) variantAdamantane Analog
Cₘₐₓ (ng/mL)65010
AUC₀–24 (ng·h/mL)52001.6
t₁/₂ (h)10.53.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.